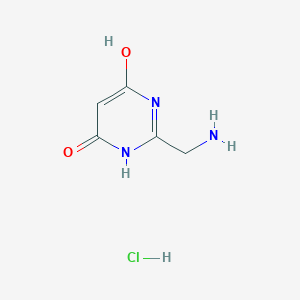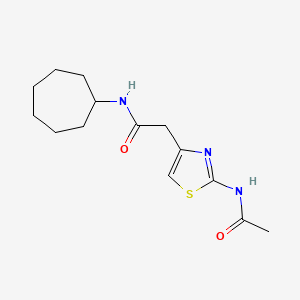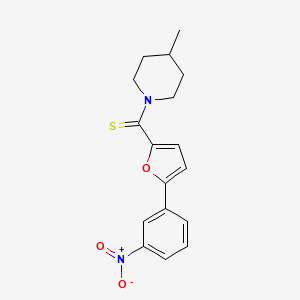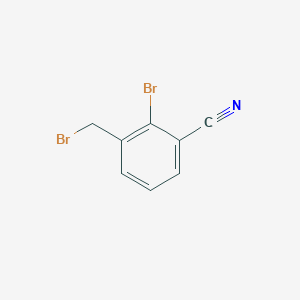
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative with the chemical formula C5H8N2O2.HCl. The compound is known for its pharmacological properties, making it a valuable tool in the study of various biological processes.
Applications De Recherche Scientifique
Synthesis Approaches
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a compound that shares structural similarities with various pyrimidine derivatives. Research has detailed synthesis methods for related compounds, offering insights into potential approaches for synthesizing 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride. For instance, a novel method for the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines was developed, showcasing a one-step process involving the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. Some of these synthesized compounds exhibited significant anti-bacterial activity against gram-positive and gram-negative bacteria, indicating their potential in pharmaceutical applications (Deshmukh et al., 2009).
Structural and Molecular Analysis
Detailed investigations into the molecular structure and properties of pyrimidine derivatives provide valuable insights. For example, the study of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine via X-ray methods revealed the planar nature of their six-membered rings, characterized by significant double-bond character in the C—C and C—N bonds. The structure of these molecules is influenced by van der Waals forces between adjacent chlorine atoms and a network of hydrogen bonds, crucial for their stability and interactions (Clews & Cochran, 1948).
Biological Activity and Applications
Antitumor and Antiviral Properties
Some pyrimidine derivatives exhibit significant biological activity, making them potential candidates for drug development. For example, compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed considerable in vitro cytotoxic activity against cancer cell lines. The molecular docking results suggest that hydrogen bonding interactions in the binding pocket may contribute to the cytotoxic effects, revealing the compounds' potential as anticancer agents (Toan et al., 2020). Additionally, certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent growth inhibition against human tumor cells, indicating their promise as antitumor agents (Deng et al., 2009).
Antimicrobial Activity
Pyrimidine derivatives also exhibit antimicrobial properties. A study synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines and evaluated their antimicrobial activity. Some compounds demonstrated significant activity, suggesting their potential use in combating microbial infections (Srinath et al., 2011).
Propriétés
IUPAC Name |
2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIAPYYRTGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2644399.png)
![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)

![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)

![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)


![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)
![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)